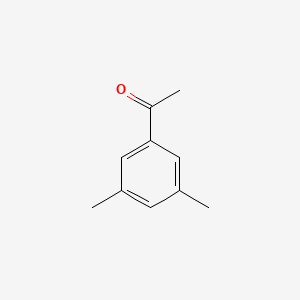

1-(3,5-Dimethylphenyl)ethanone

Description

Research Context and Significance of 1-(3,5-Dimethylphenyl)ethanone (B73290) as a Chemical Entity

The significance of this compound in academic research is multifaceted. It is frequently employed as a starting material in the synthesis of various organic compounds. For instance, it is a precursor in the Friedel-Crafts acylation of m-xylene (B151644) with acetyl chloride and aluminum chloride, which yields this compound in high yield. askfilo.com This reaction highlights the compound's role in electrophilic aromatic substitution studies.

Furthermore, its derivatives are of interest in medicinal chemistry. For example, related structures like 1-(4-hydroxy-3,5-dimethylphenyl)ethanone are investigated for their potential biological activities. cymitquimica.com The reactivity of the ketone functional group and the influence of the dimethylphenyl moiety make it a valuable scaffold for developing new chemical entities. The compound and its derivatives are also used in the synthesis of fragrances and plasticizers.

Structural Classification within Aromatic Ketones

This compound belongs to the class of aromatic ketones, specifically, it is a substituted acetophenone (B1666503). The core structure is an acetophenone, which is a methyl phenyl ketone. The presence of two methyl groups on the phenyl ring at the meta positions with respect to the acetyl group distinguishes it from other isomers such as 1-(2,3-dimethylphenyl)ethanone, 1-(2,5-dimethylphenyl)ethanone, and 1-(3,4-dimethylphenyl)heptan-1-one. cymitquimica.comnih.govchemscene.com

The substitution pattern on the aromatic ring significantly influences the compound's chemical and physical properties. The two methyl groups are electron-donating, which can affect the reactivity of both the aromatic ring and the carbonyl group. This substitution can influence the regioselectivity of further reactions on the aromatic ring and the susceptibility of the carbonyl carbon to nucleophilic attack.

Spectroscopic analysis is crucial for the characterization of this compound and its derivatives. While detailed NMR and IR spectral data are available in various databases, the general expectation for its ¹H NMR spectrum would be distinct signals for the aromatic protons, the acetyl protons, and the methyl protons on the ring. uq.edu.au

Structure

3D Structure

Properties

CAS No. |

5379-16-8 |

|---|---|

Molecular Formula |

C21H25N7O3S2 |

Molecular Weight |

487.6 g/mol |

IUPAC Name |

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |

InChI |

InChI=1S/C21H25N7O3S2/c1-16-5-3-4-6-19(16)28-21(23-24-25-28)32-15-20(29)22-17-7-9-18(10-8-17)26-11-13-27(14-12-26)33(2,30)31/h3-10H,11-15H2,1-2H3,(H,22,29) |

InChI Key |

FDAKJDJSCMDVPB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)C)C |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)N4CCN(CC4)S(=O)(=O)C |

Other CAS No. |

1335-42-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 1 3,5 Dimethylphenyl Ethanone

Oxidation Reactions and Product Characterization

The oxidation of 1-(3,5-dimethylphenyl)ethanone (B73290) can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. Key oxidation products include quinone and carboxylic acid derivatives.

The oxidation of hydroquinone (B1673460) dimethyl ethers using cerium (IV) ammonium (B1175870) nitrate (B79036) can selectively produce quinone derivatives. rsc.org This method is effective even in the presence of other functional groups like double or triple bonds and hydroxy groups on the same phenyl ring. rsc.org For instance, the oxidation of corresponding hydroquinones with silver oxide (Ag₂O) in dichloromethane (B109758) has been used to synthesize quinones, which are then purified by column chromatography. mdpi.com While direct oxidation of this compound to a quinone is not explicitly detailed in the provided results, the synthesis of various quinone derivatives from related substituted phenyl compounds suggests this pathway is plausible under specific oxidative conditions. rsc.orgmdpi.com

The acetyl group of this compound can be oxidized to a carboxylic acid. This transformation is a common reaction for aryl ketones and can be achieved using strong oxidizing agents. For example, oxidizing agents like potassium permanganate (B83412) or chromium trioxide can convert similar compounds to their corresponding carboxylic acids. smolecule.com Another method involves the reaction of a Grignard reagent with carbon dioxide to form a carboxylic acid. pressbooks.pub This involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO₂, followed by protonation. pressbooks.pub

A related synthesis of 2,5-dimethylphenylacetic acid involves the conversion of p-xylene (B151628) with chloroacetyl chloride to 2-chloro-1-(2,5-dimethylphenyl)ethanone, which is then rearranged and hydrolyzed. google.comgoogle.com This multi-step process highlights the transformation of a related acetophenone (B1666503) derivative into a carboxylic acid. google.comgoogle.com

Formation of Quinone Derivatives

Reduction Chemistry: Conversion to Corresponding Alcohols and Other Reduced Forms

The ketone group of this compound can be readily reduced to a secondary alcohol, 1-(3,5-dimethylphenyl)ethanol. smolecule.com This reduction is a fundamental transformation in organic synthesis.

Common reducing agents for this conversion include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.comsmolecule.com The reaction typically involves dissolving the ketone in a suitable solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) and then adding the reducing agent. Catalytic hydrogenation is another method that can be employed for this reduction. vulcanchem.com

| Precursor | Reducing Agent | Product | Reference |

| This compound | Sodium Borohydride | 1-(3,5-Dimethylphenyl)ethanol | smolecule.com |

| 1-(2,3-dimethylphenyl)-2-nitroethanone | Sodium Borohydride or Lithium Aluminum Hydride | 1-(2,3-dimethylphenyl)-2-nitroethanol | smolecule.com |

| Ketone derivative of 2,3-dimethylphenyl | Sodium Borohydride or Lithium Aluminum Hydride | Corresponding alcohol |

The reduction of prochiral ketones like this compound can lead to the formation of chiral alcohols. The stereoselectivity of this reduction is of significant interest, particularly in the synthesis of enantiomerically pure compounds.

Biocatalysis, using whole cells from plants or microorganisms, has emerged as a powerful tool for the stereoselective reduction of ketones. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net For the related compound 1-(3,4-dimethylphenyl)ethanone, reduction using carrot roots in water yielded the (S)-alcohol with high enantioselectivity. nih.gov However, when the reaction was carried out in deep eutectic solvents (DESs), a switch in enantioselectivity was observed, favoring the (R)-alcohol. nih.gov The enantioselectivity in DESs was found to be dependent on the water content, with higher selectivity for the (R)-enantiomer at lower water concentrations. nih.gov

The mechanism of alcohol dehydrogenase (ADH) catalyzed reactions, which are often responsible for these biotransformations, involves the binding of a cofactor (NAD(P)H) and the substrate to the enzyme, followed by the transfer of a hydride ion from the cofactor to the carbonyl carbon of the ketone. nih.gov The stereochemical outcome is determined by the specific orientation of the substrate within the enzyme's active site.

Factors such as the choice of biocatalyst, solvent system (including the use of DESs and water content), pH, and temperature can significantly influence the enantiomeric excess and even invert the stereoselectivity of the reduction. nih.govresearchgate.net

Electrophilic Aromatic Substitution on the Dimethylphenyl Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The two methyl groups are ortho, para-directing activators, while the acetyl group is a meta-directing deactivator. The positions ortho to both methyl groups (positions 2 and 6) and the position para to one methyl group and ortho to the other (position 4) are activated. However, the acetyl group deactivates the positions ortho and para to it.

Halogenation of this compound can occur on the aromatic ring or at the α-carbon of the acetyl group, depending on the reaction conditions. Bromination of the α-carbon leads to the formation of 2-bromo-1-(3,5-dimethylphenyl)ethanone. smolecule.com This type of reaction is typically carried out under conditions that favor free radical substitution or enolate formation.

Nitration

The nitration of this compound involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The substitution pattern is dictated by the directing effects of the substituents already present: the two methyl groups at positions 3 and 5, and the acetyl group at position 1. The methyl groups are activating and ortho-, para-directing, while the acetyl group is deactivating and meta-directing.

Given the substitution on this compound, the possible positions for electrophilic substitution are C2, C4, and C6. The acetyl group directs incoming electrophiles to the C5 position (meta), which is already occupied by a methyl group. The methyl groups at C3 and C5 direct incoming electrophiles to the ortho positions (C2, C4, and C6) and the para position. The C1 position is substituted with the acetyl group. Therefore, nitration is expected to occur at the C2, C4, or C6 positions. The combined directing effects favor substitution at the C2 and C6 positions, which are ortho to one methyl group and meta to the other, and also ortho to the acetyl group's meta-directing influence from the perspective of the other substituents. Substitution at C4 is also possible, being para to the C1 acetyl group and ortho to both methyl groups.

Standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, are typically employed for such reactions. Another effective nitrating system for deactivated aromatic compounds like acetophenone is guanidinium (B1211019) nitrate in 85% sulfuric acid, which has been shown to nitrate acetophenone to give 1-(3-nitrophenyl)ethanone in good yield. thieme-connect.de While specific studies on the nitration of this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on substituted benzene (B151609) rings are well-established. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) in situ, which then attacks the electron-rich aromatic ring.

Table 1: General Conditions for Nitration of Acetophenones

| Reactant | Nitrating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone | Guanidinium nitrate / 85% H₂SO₄ | 0-5 °C to rt, 3 h | 1-(3-Nitrophenyl)ethanone | 79% | thieme-connect.de |

| 4-Bromoaniline | Urea nitrate / conc. H₂SO₄ | <10 °C, 1 h | 4-Bromo-3-nitroaniline | 80% | thieme-connect.de |

Derivatization through Condensation and Coupling Reactions

This compound is a versatile ketone that serves as a starting material for the synthesis of various derivatives through condensation and coupling reactions. The carbonyl group and the activated α-methyl group are the primary sites of reactivity for these transformations, leading to the formation of a wide array of compounds, including important heterocyclic structures.

The conversion of this compound into heterocyclic compounds is a common strategy in medicinal chemistry and materials science. These reactions typically build the heterocyclic ring by introducing heteroatoms through condensation with appropriate reagents.

Thiazoles

The synthesis of thiazole (B1198619) derivatives from this compound often proceeds via the Hantzsch thiazole synthesis. This method first requires the α-halogenation of the ketone to produce an α-haloketone, which then undergoes cyclocondensation with a thioamide. For instance, this compound can be brominated to yield 2-bromo-1-(3,5-dimethylphenyl)ethanone. google.com This intermediate reacts with a thioamide to form the thiazole ring. This bromo-ketone has been used as a precursor in the synthesis of substituted 1,3-thiazole compounds. google.com

Table 2: Synthesis of Thiazole Precursor from this compound

| Reactant | Reagent | Intermediate Product | Application | Reference |

|---|---|---|---|---|

| This compound | Bromine | 2-Bromo-1-(3,5-dimethylphenyl)ethanone hydrobromide | Used in subsequent reactions to form substituted thiazoles | google.com |

Pyrazoles

Pyrazoles are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov this compound can be used to generate the necessary precursors for pyrazole (B372694) synthesis. One reported method involves the reaction of this compound with an appropriate hydrazine to form a hydrazone. This hydrazone can then be cyclized to form a pyrazole derivative. For example, thiazolyl-pyrazole derivatives have been synthesized where 4-(2-(3,5-dimethylphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one was a key intermediate, demonstrating the use of the 3,5-dimethylphenyl moiety in constructing complex heterocyclic systems. nih.gov The synthesis often involves a cyclocondensation reaction that can be highly regioselective. dergipark.org.trorganic-chemistry.orgsphinxsai.com

Table 3: Example of a Pyrazole Derivative Incorporating the 3,5-Dimethylphenyl Group

| Compound Name | Starting Materials | Yield | Physical State | Reference |

|---|---|---|---|---|

| 1-(5-((3-Chlorophenyl)diazenyl)-4-methylthiazol-2-yl)-4-(2-(3,5-dimethylphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one | Diazenyl-thiazole precursor and (3,5-dimethylphenyl)hydrazine | 73% | Yellow solid | nih.gov |

| 4-(2-(3,5-Dimethylphenyl)hydrazono)-3-methyl-1-(4-methyl-5-(p-tolyldiazenyl)thiazol-2-yl)-1H-pyrazol-5(4H)-one | Diazenyl-thiazole precursor and (3,5-dimethylphenyl)hydrazine | 75% | Yellow solid | nih.gov |

Triazoles

Triazoles, existing as 1,2,3-triazoles and 1,2,4-triazoles, are another important class of heterocycles accessible from this compound. sci-hub.se The synthesis of 1,2,3-triazoles often utilizes the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). In one synthetic route, 1-(3,5-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is synthesized from 3,5-dimethylphenyl azide (B81097) and ethyl propiolate, showcasing the incorporation of the dimethylphenyl group via an azide precursor. ontosight.ai While this does not start directly from the ethanone (B97240), it highlights a common strategy for incorporating this substituted phenyl ring into a triazole structure. Other research describes the synthesis of 1,2,3-triazole-pyrazole hybrids where a 3,5-dimethylphenyl group is attached to the triazole ring. researchgate.net

Table 4: Examples of Triazole Derivatives with a 3,5-Dimethylphenyl Moiety

| Compound Name | General Synthetic Route | Application/Significance | Reference |

|---|---|---|---|

| 1-(3,5-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid | Reaction of 3,5-dimethylphenyl azide with ethyl propiolate followed by hydrolysis | Potential applications in pharmaceuticals and agrochemicals | ontosight.ai |

| 1,2,3-Triazole-pyrazole derivatives with 3,5-dimethylphenyl substituent | 1,3-dipolar cycloaddition of a pyrazole-alkyne with a substituted aryl azide | Evaluated for antimicrobial activity | researchgate.net |

Comprehensive Spectroscopic and Crystallographic Characterization of 1 3,5 Dimethylphenyl Ethanone

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These vibrations are unique to the molecule's structure and bonding, providing a distinct "fingerprint" for identification.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum reveals the presence of specific functional groups.

While direct experimental data for 1-(3,5-dimethylphenyl)ethanone (B73290) is not detailed in the provided sources, the spectral data for the closely related analog, 1-(4-Methoxy-3,5-dimethylphenyl)ethanone, offers insight into the expected vibrational frequencies. researchgate.net Key absorptions for this analog include a strong carbonyl (C=O) stretch, aromatic C-H stretches, and various fingerprint region bands corresponding to the substituted benzene (B151609) ring. researchgate.net For this compound, characteristic peaks would include a strong absorption for the carbonyl group (typically ~1685 cm⁻¹), C-H stretching vibrations for the methyl and aromatic protons (around 2900-3100 cm⁻¹), and C=C stretching vibrations for the aromatic ring (around 1600 cm⁻¹ and 1450 cm⁻¹).

Table 1: FT-IR Data for the Analog 1-(4-Methoxy-3,5-dimethylphenyl)ethanone researchgate.net

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2940 | C-H Stretch (Aliphatic) |

| 1674 | C=O Stretch (Ketone) |

| 1591 | C=C Stretch (Aromatic) |

| 1482 | C-H Bend (Methyl) |

| 1092 | C-O Stretch (Ether) |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. spectroscopyonline.com When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the molecule's vibrational modes. spectroscopyonline.com This generates a unique Raman spectrum that serves as a molecular fingerprint. spectroscopyonline.com The technique is particularly sensitive to non-polar bonds and symmetric vibrations, such as the breathing mode of an aromatic ring. The electron cloud densities in the unsaturated double bonds and aromatic rings of such molecules are easily polarized, resulting in strong Raman scattering. spectroscopyonline.com While specific data for this compound is not available, its Raman spectrum would be expected to clearly show signals for the aromatic ring vibrations and the methyl group C-H bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of an organic compound by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound would be expected to show three distinct signals in the absence of complex splitting patterns:

A singlet for the three protons of the acetyl methyl group (CH₃-C=O).

A singlet for the six protons of the two equivalent aromatic methyl groups (Ar-CH₃).

Signals corresponding to the aromatic protons. Due to the symmetry of the 3,5-disubstituted ring, two signals are expected: one for the proton at the C4 position and another for the two equivalent protons at the C2 and C6 positions.

Analysis of the closely related compound 1-(4-methoxy-3,5-dimethylphenyl)ethanone shows a singlet for the two aromatic protons, a singlet for the acetyl methyl protons, and a singlet for the two aromatic methyl groups. researchgate.net

Table 2: ¹H NMR Data for the Analog 1-(4-Methoxy-3,5-dimethylphenyl)ethanone in CDCl₃ researchgate.net

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.53 | s | 2H | Ar-H |

| 3.65 | s | 3H | O-CH ₃ |

| 2.44 | s | 3H | CO-CH ₃ |

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, revealing information about the carbon skeleton. For the symmetric this compound, six distinct signals are expected:

One signal for the carbonyl carbon (C=O).

One signal for the acetyl methyl carbon.

One signal for the two equivalent aromatic methyl carbons.

Three signals for the aromatic carbons (C1, C2/C6, C3/C5, C4).

The ¹³C NMR spectrum for the analog 1-(4-methoxy-3,5-dimethylphenyl)ethanone shows a carbonyl signal around 197.1 ppm and signals for the aromatic and methyl carbons at various other shifts. researchgate.net

Table 3: ¹³C NMR Data for the Analog 1-(4-Methoxy-3,5-dimethylphenyl)ethanone in CDCl₃ researchgate.net

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 197.1 | C =O |

| 160.9 | Ar-C (quaternary) |

| 132.5 | Ar-C (quaternary) |

| 130.7 | Ar-C (quaternary) |

| 129.0 | Ar-C H |

| 59.2 | O-C H₃ |

| 26.1 | CO-C H₃ |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state. du.edu.egtechnologynetworks.com This technique is used to study molecules with chromophores, particularly those with conjugated π-systems and non-bonding electrons.

Aromatic ketones like this compound have two primary types of electronic transitions:

π→π transitions*: These are high-intensity absorptions associated with the π-electron system of the benzene ring. up.ac.za Benzene itself exhibits intense bands around 180 nm and 200 nm, and a weaker, symmetry-forbidden band near 260 nm. up.ac.za Substitution on the ring can cause shifts in these absorptions.

n→π transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the carbonyl oxygen) to an anti-bonding π orbital. This transition is characteristic of aldehydes and ketones and typically appears as a weak band at longer wavelengths, often in the 270-300 nm region.

For example, a related compound, (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol, shows absorption maxima at 254 nm and 325 nm in methanol, which can be attributed to these types of electronic transitions. ias.ac.in

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Region (nm) | Intensity | Associated Chromophore |

|---|---|---|---|

| π→π* | ~200-280 | High | Dimethylphenyl ring |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of compounds through fragmentation analysis. For this compound, which has a molecular formula of C₁₀H₁₂O, the expected monoisotopic mass is 148.0888 Da. nih.gov

In mass spectrometry analysis, the molecule is ionized, often forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. For this compound, the molecular ion peak would be observed at approximately m/z 148. uni.lu

Following ionization, the molecule undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern provides a fingerprint that helps in structure confirmation. A primary and highly characteristic fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl carbon and the aromatic ring, known as α-cleavage. This process results in the formation of an acylium ion.

For this compound, two main fragmentation pathways are prominent:

Loss of a methyl group (-CH₃): Cleavage of the acetyl methyl group results in the formation of the [M-15]⁺ ion, which is the 3,5-dimethylbenzoyl cation, at m/z 133. This is a very stable acylium ion.

Loss of an acetyl group (-COCH₃): Cleavage of the bond between the carbonyl carbon and the phenyl ring leads to the loss of a neutral acetyl radical, resulting in the formation of the 3,5-dimethylphenyl cation at m/z 105.

A typical mass spectrum would therefore show a base peak corresponding to one of these stable fragments, along with the molecular ion peak.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Type | Formula | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₃O⁺ | 149.09610 |

| [M+Na]⁺ | C₁₀H₁₂ONa⁺ | 171.07804 |

| [M]⁺ | C₁₀H₁₂O⁺ | 148.08827 |

This table is generated based on predicted values. uni.lu

Computational Chemistry and Quantum Mechanical Investigations of 1 3,5 Dimethylphenyl Ethanone

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) has become a primary tool for investigating the electronic and structural properties of organic molecules like 1-(3,5-Dimethylphenyl)ethanone (B73290). Methods such as the B3LYP (Becke-3-Lee-Yang-Parr) hybrid functional, often paired with basis sets like 6-311G or 6-31++G(d,p), are frequently employed to achieve a balance between computational cost and accuracy. researchgate.net These studies allow for a detailed exploration of the molecule in its ground state, providing foundational data on its geometry, vibrational modes, and electronic landscape.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface (PES). nih.gov For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

Conformational analysis, often conducted through PES scans, is crucial for identifying the most stable conformers by mapping the energy changes associated with the rotation around single bonds, such as the bond connecting the phenyl ring to the acetyl group. nih.gov While specific optimized parameters for this compound are not detailed in the provided literature, studies on analogous acetophenones provide representative data. For instance, DFT calculations on similar structures have been successfully correlated with experimental X-ray diffraction data, confirming the accuracy of the theoretical models. nih.govnih.gov

Table 1: Illustrative Optimized Geometrical Parameters (Based on Analogous Compounds) This table presents typical bond lengths and angles for key structural features found in acetophenones, as determined by DFT calculations in related studies.

| Parameter | Bond/Angle | Typical Calculated Value | Reference |

| Bond Length | C=O | ~1.23 Å | nih.gov |

| Bond Length | C-C (ring-acetyl) | ~1.49 Å | nih.gov |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å | nih.govnih.gov |

| Bond Angle | C-C-O (acetyl) | ~121° | nih.gov |

| Bond Angle | C-C-C (ring) | ~119° - 121° | nih.gov |

Note: These values are illustrative and derived from studies on structurally similar compounds.

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a gaseous-phase model. nih.gov To correct for this, the computed frequencies are typically multiplied by a scaling factor, leading to excellent agreement with experimental data. researchgate.netnih.gov

To assign specific vibrational modes to the calculated frequencies, a Potential Energy Distribution (PED) analysis is performed. nih.govresearchgate.net PED analysis quantifies the contribution of each internal coordinate (such as stretching, bending, or torsion) to a given normal mode of vibration, allowing for unambiguous assignments. nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments (Based on Analogous Compounds)

| Vibrational Mode | Description | Typical Calculated Wavenumber (cm⁻¹) | Reference |

| ν(C=O) | Carbonyl group stretching | ~1700-1720 | nih.gov |

| ν(C-H) | Aromatic C-H stretching | ~3050-3100 | nih.gov |

| νs(CH₃) | Methyl group symmetric stretching | ~2920-2960 | nih.gov |

| β(C-C-C) | Aromatic ring in-plane bending | ~990-1020 | nih.gov |

Note: These values are illustrative and derived from studies on structurally similar compounds.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity. libretexts.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. wuxiapptec.com For aromatic ketones, the HOMO is typically localized on the phenyl ring, while the LUMO is often centered on the carbonyl group. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. icm.edu.pl It is used to predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.net In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. icm.edu.plresearchgate.net For this compound, the most negative potential is expected to be located around the electronegative oxygen atom of the carbonyl group. researchgate.net

Table 3: Key Concepts in Molecular Orbital and Electrostatic Potential Analysis

| Concept | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. libretexts.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. A small gap implies high reactivity. wuxiapptec.com |

| MEP Map | Molecular Electrostatic Potential Map | Visualizes the charge distribution, identifying electron-rich (negative) and electron-poor (positive) regions to predict reactive sites. icm.edu.pl |

Quantum chemical calculations can also be used to determine various thermodynamic properties of a molecule at different temperatures. researchgate.net Based on the vibrational analysis, parameters such as zero-point vibrational energy, thermal energy, specific heat capacity, and entropy can be calculated. These theoretical values provide insight into the thermal behavior and stability of the compound. researchgate.net

Table 4: Computed Thermodynamic and Physical Properties for this compound

| Property Name | Property Value | Reference |

| Molecular Weight | 148.20 g/mol | nih.gov |

| Exact Mass | 148.088815002 Da | nih.gov |

| XLogP3 | 2.4 | nih.gov |

| Topological Polar Surface Area | 17.1 Ų | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

Source: Computed by PubChem. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting and interpreting a wide range of spectroscopic data. icm.edu.pldntb.gov.ua Beyond the vibrational spectra (IR and Raman) discussed previously, these methods can predict other spectroscopic properties.

Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), providing information on electronic transitions between molecular orbitals. icm.edu.pl Furthermore, the Gauge-Invariant Atomic Orbital (GIAO) method is widely used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). icm.edu.plresearchgate.net These theoretical predictions are invaluable for assigning experimental NMR signals and confirming the molecular structure. The calculated values generally show good agreement with experimental data, especially when solvent effects are taken into consideration. researchgate.net

Correlation and Validation of Theoretical Data with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. mdpi.com This comparison serves to confirm the accuracy of the chosen computational method and basis set, and it enhances the reliability of the interpretations. nih.gov

For structural properties, the optimized geometric parameters (bond lengths, angles) from DFT calculations are compared with data obtained from single-crystal X-ray diffraction (XRD). nih.govnih.gov A strong correlation between the calculated gas-phase structure and the experimental solid-phase structure validates the theoretical model. researchgate.net

For spectroscopic properties, calculated vibrational wavenumbers are compared with experimental FT-IR and FT-Raman spectra. researchgate.net A high correlation coefficient (often R² > 0.99) after scaling indicates that the computational model accurately reproduces the vibrational characteristics of the molecule. nih.gov Similarly, predicted UV-Vis spectra and NMR chemical shifts are correlated with their experimental counterparts to confirm electronic transitions and structural assignments, respectively. icm.edu.plresearchgate.net This synergy between theory and experiment provides a comprehensive and robust understanding of the molecule's properties. nih.gov

Rational Design and Chemical Synthesis of Functionalized 1 3,5 Dimethylphenyl Ethanone Derivatives

Strategic Substitutions on the Aromatic Ring

Electrophilic aromatic substitution reactions are commonly employed to introduce new functional groups onto the 3,5-dimethylphenyl ring. The existing methyl groups are ortho, para-directing activators, which influence the regioselectivity of these reactions.

The introduction of hydroxyl (-OH) groups onto the aromatic ring of 1-(3,5-dimethylphenyl)ethanone (B73290) significantly increases the polarity of the molecule. These hydroxylated derivatives are often synthesized through multi-step sequences, which may involve the use of starting materials already containing hydroxyl or methoxy (B1213986) groups, followed by demethylation. The presence of hydroxyl groups can facilitate hydrogen bonding, potentially influencing the compound's solubility and interactions with biological targets. ontosight.aicymitquimica.com For instance, 1-(4-hydroxy-3,5-dimethylphenyl)ethanone is noted for its potential as an antioxidant. cymitquimica.com

Table 1: Examples of Hydroxylated this compound Derivatives

| Compound Name | Chemical Formula | Key Structural Features | Reference |

|---|---|---|---|

| 1-(2-Hydroxy-3,5-dimethylphenyl)ethanone | C₁₀H₁₂O₂ | Hydroxyl group at the C2 position. crystallography.net | crystallography.net |

| 1-(4-Hydroxy-3,5-dimethylphenyl)ethanone | C₁₀H₁₂O₂ | Hydroxyl group at the C4 position. cymitquimica.com | cymitquimica.com |

Halogenation and nitration are classic electrophilic aromatic substitution reactions used to modify the electronic properties of the aromatic ring. The introduction of electron-withdrawing groups like halogens (e.g., -Br, -Cl) or a nitro group (-NO₂) deactivates the ring towards further electrophilic attack.

Bromination of this compound can be achieved using reagents like pyridinium (B92312) tribromide, yielding key intermediates such as 2-Bromo-1-(3,5-dimethylphenyl)ethanone. ucl.ac.uk This bromo derivative is particularly useful for subsequent modifications at the ethanone (B97240) side chain. ucl.ac.uksmolecule.com

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. smolecule.comthieme-connect.de For example, the nitration of (4-Hydroxy-3-methoxyphenyl)(3,5-dimethylphenyl)methanone, a related structure, occurs on the activated hydroxy- and methoxy-substituted ring. mdpi.com The nitro group itself can be a pharmacologically significant feature or can be reduced to an amino group for further functionalization. smolecule.comevitachem.com

Table 2: Halogenated and Nitrated Derivatives of this compound

| Compound Name | Chemical Formula | Modification | Synthetic Precursor | Reference |

|---|---|---|---|---|

| 2-Bromo-1-(3,5-dimethylphenyl)ethanone | C₁₀H₁₁BrO | Bromination | This compound | ucl.ac.uk |

| (4-Hydroxy-3-methoxy-5-nitrophenyl)-1-(3,5-dimethylphenyl)methanone | C₁₆H₁₅NO₅ | Nitration | (4-Hydroxy-3-methoxyphenyl)(3,5-dimethylphenyl)methanone | mdpi.com |

The introduction of further alkyl or alkoxy groups onto the aromatic ring can modulate the lipophilicity and steric profile of the parent compound. These substitutions are often achieved through Friedel-Crafts reactions. libretexts.org For instance, Friedel-Crafts acylation of a suitably substituted benzene (B151609) derivative is a common method for synthesizing acetophenones. cymitquimica.com While direct alkylation of this compound can be challenging due to potential side reactions, using a pre-functionalized starting material like 1,2,4-trimethylbenzene (B165218) (pseudocumene) in a Friedel-Crafts acylation reaction leads to the formation of 1-(2,4,5-trimethylphenyl)ethanone, demonstrating how additional alkyl groups can be incorporated. Similarly, alkoxy groups, such as a methoxy group, can be present on the starting aromatic compound prior to its acylation to generate derivatives like 1-(2-Methoxy-4,5-dimethylphenyl)ethanone.

Table 3: Alkyl and Alkoxy Substituted Derivatives

| Compound Name | Key Structural Features | Synthetic Method Highlight | Reference |

|---|---|---|---|

| 1-(2,3-Dimethylphenyl)ethanone | Methyl groups at C2 and C3. cymitquimica.comsolubilityofthings.com | Starting with 1,2-dimethylbenzene. | cymitquimica.comsolubilityofthings.com |

| 1-(3,4-Dimethylphenyl)ethanone | Methyl groups at C3 and C4. researchgate.net | Starting with 1,2-dimethylbenzene. | researchgate.net |

Halogenation and Nitro Substitution

Chemical Modifications at the Ethanone Side Chain

The ethanone side chain provides a reactive handle for a wide range of chemical transformations, allowing for the construction of more complex molecules with diverse functionalities.

Attaching heterocyclic rings to the ethanone moiety is a widely used strategy in medicinal chemistry to access novel chemical space and introduce potential points of interaction with biological macromolecules.

Thiazoles: Thiazole (B1198619) rings can be synthesized by reacting α-haloketones with thiourea (B124793) or thioamides. nih.gov The key intermediate, 2-bromo-1-(3,5-dimethylphenyl)ethanone, is reacted with thiourea in a condensation-cyclization reaction to afford 2-amino-4-(3,5-dimethylphenyl)thiazole. ucl.ac.uknih.gov This product can then be further modified.

Pyrazoles: Pyrazole (B372694) derivatives are often formed through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govglobalresearchonline.net Another efficient method involves the N-alkylation of a pre-formed pyrazole ring, such as 3,5-dimethylpyrazole, with an α-haloketone like 1-aryl-2-bromoethanone. mdpi.com This directly links the pyrazole nitrogen to the α-carbon of the ethanone side chain, yielding 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives. mdpi.com

Triazoles: The 1,2,3-triazole ring is commonly synthesized via the Huisgen 1,3-dipolar cycloaddition, a "click chemistry" reaction between an azide (B81097) and an alkyne. researchgate.netresearchgate.net To create a triazole derivative of this compound, the side chain must first be functionalized to contain either an alkyne or an azide group. For instance, 1-ethynyl-3,5-dimethylbenzene (B1599227) can be reacted with an azide-functionalized core to produce a 1,2,3-triazole ring containing the 3,5-dimethylphenyl moiety. tandfonline.com

Table 4: Heterocyclic Derivatives of this compound

| Heterocycle | General Synthetic Strategy | Key Intermediate | Resulting Structure Example | Reference |

|---|---|---|---|---|

| Thiazole | Hantzsch thiazole synthesis | 2-Bromo-1-(3,5-dimethylphenyl)ethanone | 2-Amino-4-(3,5-dimethylphenyl)thiazole | nih.govgoogle.com |

| Pyrazole | N-alkylation of pyrazole | 2-Bromo-1-(aryl)ethanone | 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone | mdpi.com |

Oxime ethers are a functional group known for their presence in various biologically active molecules. semanticscholar.org Their synthesis from this compound is a two-step process. First, the ketone is reacted with hydroxylamine (B1172632) hydrochloride, typically in an alkaline medium, to form the corresponding this compound oxime. mdpi.com Subsequently, the oxime is subjected to O-alkylation by reacting it with an alkyl or arylalkyl halide in the presence of a base, such as sodium hydroxide, to yield the desired oxime ether derivative. mdpi.comsemanticscholar.orgresearchgate.net This modification converts the carbonyl group into a C=N-O-R linkage, which can significantly alter the molecule's lipophilicity and biological activity. mdpi.com

Table 5: Synthesis of Oxime Ethers from 1-Aryl-ethanones

| Step | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Oximation | Ketone, Hydroxylamine hydrochloride, Base (e.g., NaOH) | Ketone Oxime | mdpi.com |

Incorporation of Heterocyclic Rings (e.g., Thiazoles, Pyrazoles, Triazoles)

Elucidation of Structure-Reactivity Relationships through Chemical Transformations and Electronic Effects

The reactivity of this compound is fundamentally governed by the interplay of electronic effects originating from its substituents and the inherent chemical properties of its functional groups: the ketone and the substituted aromatic ring. The elucidation of these structure-reactivity relationships is crucial for predicting its behavior in chemical reactions and for designing synthetic pathways to novel functionalized derivatives.

The core structure features a ketone group attached to a benzene ring substituted with two methyl groups at the meta positions (3 and 5). These methyl groups are electron-donating through an inductive effect and hyperconjugation. This electron donation increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted acetophenone (B1666503). smolecule.com The positioning of these groups directs incoming electrophiles primarily to the ortho and para positions (2, 4, and 6 positions) of the ring.

The acetyl group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position relative to itself. However, the activating effect of the two methyl groups is dominant. The ketone's carbonyl group itself is a primary site for nucleophilic addition reactions.

Chemical Transformations and Reactivity

The dual functionality of this compound allows for a variety of chemical transformations, both at the ketone group and on the aromatic ring.

Reactions at the Ketone Group:

The carbonyl carbon of the ethanone moiety is electrophilic and readily undergoes nucleophilic addition reactions. Standard ketone chemistry can be applied to create a range of functionalized derivatives.

Reduction: The ketone can be reduced to a secondary alcohol, 1-(3,5-dimethylphenyl)ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. This transformation is fundamental in the synthesis of related chiral compounds. vulcanchem.com

Nucleophilic Addition: Grignard reagents can react with the ketone to form tertiary alcohols. For instance, reaction with methylmagnesium bromide (MeMgBr) would yield 2-(3,5-dimethylphenyl)propan-2-ol. vulcanchem.com

Reactions Involving the Aromatic Ring:

The electron-rich dimethylphenyl ring can participate in various substitution reactions. The compound serves as a precursor for more complex molecules through reactions that build upon the aromatic core.

Synthesis of Quinoline Derivatives: this compound can be used in condensation reactions to form heterocyclic systems. A notable example is its reaction with (2-amino-4-chlorophenyl)methanol (B1598740) in the presence of a ruthenium catalyst to synthesize 7-chloro-2-(3',5'-dimethylphenyl)quinoline. This transformation highlights the reactivity of the acetyl group's alpha-protons and its utility in constructing complex scaffolds. ambeed.com

| Reactant | Catalyst | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| (2-amino-4-chlorophenyl)methanol | Tris(triphenylphosphine)ruthenium(II) chloride | Potassium hydroxide | Toluene | Reflux | 7-chloro-2-(3',5'-dimethylphenyl)quinoline | 64% |

Synthesis of Furan (B31954) Derivatives: In multicomponent reactions, related phenolic derivatives of this compound can be synthesized. For example, a one-pot reaction combining arylglyoxals, acetylacetone, and 2,6-dimethyl phenol (B47542) leads to highly functionalized furan derivatives. The optimal conditions for the synthesis of 1-(4-(4-hydroxy-3,5-dimethylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one were determined by screening various bases and solvents, with triethylamine (B128534) (Et₃N) in refluxing acetone (B3395972) providing the best results. tubitak.gov.tr

| Base | Solvent | Conditions | Yield |

|---|---|---|---|

| Et₃N | Water | Room Temp | 40% |

| Pyridine | Water | Room Temp | No Reaction |

| KOH | Water | Room Temp | Poor |

| Et₃N | Ethanol (B145695) | Room Temp | Low |

| Et₃N | Acetone | Reflux | 85% |

The electronic properties imparted by the dimethylphenyl substitution pattern are critical. Compared to isomers like 1-(2,5-dimethylphenyl)ethanone or 1-(2,3-dimethylphenyl)ethanone, the 3,5-substitution pattern results in less steric hindrance around the ketone group, potentially influencing reaction rates for nucleophilic attack. smolecule.comcymitquimica.com Furthermore, the specific arrangement of substituents affects the electronic distribution and steric environment, leading to unique reactivity and potential applications in the synthesis of complex organic molecules. smolecule.com

Applications and Potential in Advanced Chemical Research and Materials Science

Utility as a Key Building Block in Organic Synthesis

Organic building blocks are foundational functionalized molecules essential for the bottom-up construction of more complex molecular structures. sigmaaldrich.com They are pivotal in fields like medicinal and material chemistry. sigmaaldrich.com 1-(3,5-Dimethylphenyl)ethanone (B73290) serves as such a crucial component in organic synthesis. alfa-chemical.com

The structure of this compound makes it a valuable starting material for constructing intricate organic molecules. smolecule.com It is employed in laboratory research and development for chemical and pharmaceutical synthesis processes. alfa-chemical.com The presence of the ketone and the specific substitution pattern on the aromatic ring allows for a variety of chemical transformations, enabling chemists to build complex molecular frameworks. For instance, related dimethylphenyl ethanone (B97240) derivatives are used to prepare molecules with specific biological activities, such as anti-mycobacterial properties. cymitquimica.com This highlights its role as a foundational element for creating more elaborate and functionally complex chemical entities. smolecule.com

In the production of fine chemicals, which are pure, single substances produced in limited quantities, intermediates are crucial. This compound and its isomers serve as important intermediates in the synthesis of high-value products like pharmaceuticals and other fine chemicals. cymitquimica.com The production of single enantiomers of drug intermediates is particularly important in the pharmaceutical industry, and chiral alcohols derived from substituted acetophenones are valuable chiral building blocks. researchgate.net For example, the reduction of related compounds like 1-(3,4-dimethylphenyl)ethanone yields chiral alcohols that are used as synthetic intermediates in the pharmaceutical and agrochemical industries. researchgate.net This underscores the role of the dimethylphenyl ethanone scaffold in the supply chain for specialized and high-purity chemical products. cymitquimica.com

| Application Area | Example Intermediate | Product Class |

| Pharmaceuticals | Chiral alcohols from reduction | Active Pharmaceutical Ingredients |

| Agrochemicals | Chiral building blocks | Agricultural Products |

| Fragrances | Various derivatives | Fragrance Compounds |

| Fine Chemicals | General precursor | Specialized Chemical Products |

Synthesis of Complex Organic Architectures

Catalytic Applications and Catalyst Design

The unique electronic and steric properties of this compound and its derivatives suggest potential applications in the design and function of advanced catalytic systems.

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked together by organic molecules. rsc.org These organic linkers are fundamental to the structure and function of the MOF. While direct use of this compound as a linker is not typical due to the ketone group's limited linking capability, its derivatives are highly relevant. For instance, carboxyphenyl-substituted porphyrins, which share the phenyl-based structure, are used to create catalytically active MOFs. mdpi.com The (3,5-dimethylphenyl) carbamoyl (B1232498) group has also been noted in the context of MOF materials. scribd.com To be used as a primary linker in MOF synthesis, this compound would need to be chemically modified, for example, by introducing carboxylic acid groups onto the phenyl ring. Such a modification would create a bifunctional linker where the dimethylphenyl core could influence the pore size and catalytic environment within the resulting MOF. MOFs are recognized as effective heterogeneous catalysts due to their wide surface area and uniform pore size. scispace.com

Visible light-mediated photoredox catalysis has become a powerful tool in organic synthesis, offering mild and environmentally friendly ways to conduct radical-based transformations. ethz.ch This method uses a photocatalyst that, upon absorbing light, can engage in single-electron transfer with organic substrates. ethz.ch Ketones are common substrates in these reactions. While specific research focusing on this compound in photoredox catalysis is not widely documented in the provided sources, its potential can be inferred from general principles. Ketones can undergo various transformations, such as reduction to alcohols, under photoredox conditions. For example, photocatalytic systems have been developed for the highly chemoselective reduction of aldehydes over ketones, which implies that ketones are viable, albeit sometimes less reactive, substrates. uni-regensburg.de An area of exploration could involve the use of this compound as a substrate in C-H functionalization or coupling reactions, which are common transformations achieved through photoredox catalysis. ethz.ch

Application in Metal-Organic Framework (MOF) Catalysis

Research in Material Science

The application of this compound extends into the field of material science. alfa-chemical.comambeed.com Its properties, such as volatility and stability, make it a candidate for use in specialized formulations. For example, it has been noted for its use in plasticizer formulations. The molecular structure, particularly the ketone group, can influence the properties of polymers and other materials into which it is incorporated. Furthermore, its role as a versatile organic building block means it can serve as a precursor for the synthesis of novel monomers or additives designed to impart specific thermal, mechanical, or optical properties to advanced materials. alfa-chemical.com

Polymer Chemistry and Functional Polymer Development

The functionalization of polysaccharides with aromatic carbamates has become a cornerstone in the development of advanced separation materials. Within this field, derivatives of this compound play a crucial role. Specifically, cellulose (B213188) and amylose (B160209), when derivatized with 3,5-dimethylphenyl carbamate (B1207046) groups, exhibit remarkable chiral recognition abilities. researchgate.net These functionalized polymers are primarily used as chiral selectors for chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). researchgate.net

Phenyl carbamates of both cellulose and amylose are well-regarded for their high chiral recognition capabilities for a wide variety of chiral compounds. researchgate.net The introduction of the 3,5-dimethylphenylcarbamate moiety onto the polysaccharide backbone creates chiral cavities and allows for multiple types of interactions—such as hydrogen bonds, π-π stacking, and dipole-dipole interactions—which are essential for enantiomeric separation. researchgate.net

Research has focused on synthesizing materials like cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) and incorporating them into hybrid microspheres, for example with polydivinylbenzene (PDVB), to create robust stationary phases. researchgate.net The covalent immobilization of these chiral selectors onto a silica (B1680970) support is a common strategy to enhance the stability and expand the range of usable solvents in chromatographic methods. researchgate.net

Table 1: Examples of Functional Polymers Incorporating the 3,5-Dimethylphenyl Carbamate Moiety

| Polymer Backbone | Functional Group | Application | Reference |

| Cellulose | tris(3,5-dimethylphenylcarbamate) | Chiral Stationary Phase (CSP) for Chromatography | researchgate.net |

| Amylose | 3,5-dimethylphenyl carbamate | Chiral Stationary Phase (CSP) for Chromatography | researchgate.net |

Emerging Use as Dopant Materials and in Electronic/Optical Applications

This compound has been identified as a component in the formulation of advanced materials for electronic and optical applications. Its utility has been noted in the development of organic light-emitting materials, where it can function as a doping agent. google.com In the context of Organic Light-Emitting Diodes (OLEDs), dopant materials are crucial for tuning the emission color, improving quantum efficiency, and enhancing the operational lifetime of the device.

While the specific mechanisms and performance metrics are often proprietary and detailed in patent literature, the inclusion of aromatic ketones like this compound suggests a role in modifying the charge transport or luminescent properties of the host material. google.com The rigid structure and π-system of the phenyl group are features that are generally beneficial for charge transport in organic semiconductors. vulcanchem.com The substitution pattern on the aromatic ring can influence the electronic energy levels and photophysical properties of the molecule, allowing for the fine-tuning of the final device's characteristics.

Table 2: Application of this compound in Electronic Materials

| Application Area | Role of Compound | Potential Effect | Reference |

| Organic Light-Emitting Materials | Doping Agent | Color Tuning, Efficiency Enhancement | google.com |

| Organic Electronics | Component in Semiconductor Formulation | Modification of Charge Transport Properties | google.comvulcanchem.com |

Photochemical Transformations and Light-Mediated Reactions

Aryl ketones, including this compound, are known to undergo a variety of photochemical reactions upon absorption of light. The specific transformation is often dependent on the molecular structure and the reaction environment.

A significant photochemical pathway for ketones with accessible gamma-hydrogens is the Norrish Type II reaction . Upon excitation by light, the ketone's carbonyl group can abstract a hydrogen atom from the γ-position, leading to the formation of a 1,4-biradical intermediate. google.com This intermediate can then undergo cleavage to release a smaller ketone and an alkene. google.com This process is utilized in applications such as the controlled release of fragrances, where the ketone is part of a larger precursor molecule designed to cleave upon exposure to light. google.com The cleavage properties can be modified by altering the substituents on the aromatic ring, which influences the light absorption maximum of the keto-group. google.com

Another important light-mediated transformation observed in related acetophenone (B1666503) derivatives is the photo-Favorskii rearrangement . This reaction has been extensively studied for p-hydroxyphenacyl (pHP) compounds, which are used as photoremovable protecting groups. cdnsciencepub.comnih.gov While the p-hydroxyl group is key to the canonical pathway, the general principle involves the light-induced rearrangement of the phenacyl moiety. nih.gov Substituents on the aromatic ring have been shown to have a modest effect on the core photoreaction of these robust chromophores. cdnsciencepub.com

Furthermore, related methoxy-substituted phenyl ethanones can undergo photoenolization under UV irradiation, which can be harnessed for the synthesis of complex organic molecules like indan-1-ones. The formation of iminyl radicals from O-aryl oximes derived from ketones can also be achieved through visible-light-mediated photoredox catalysis, enabling novel cyclization reactions. nih.gov These examples highlight the rich and varied photochemistry accessible through the ketone functional group of this compound and its derivatives.

Table 3: Summary of Potential Photochemical Reactions

| Reaction Type | Description | Key Intermediates | Potential Outcome | Reference |

| Norrish Type II | Intramolecular γ-hydrogen abstraction followed by cleavage. | 1,4-biradical | Cleavage of the molecule, release of a ketone and an alkene. | google.com |

| Photo-Favorskii Rearrangement | Rearrangement of α-halo ketones, or in related phenacyl systems, leading to carboxylic acid derivatives. | Cyclopropanone, zwitterions | Formation of rearranged acid or ester products. | cdnsciencepub.comnih.gov |

| Photoenolization | Light-induced formation of an enol tautomer. | Photoenol | Can be trapped by reagents for further synthesis. |

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Dimethylphenyl)ethanone, and how can reaction efficiency be optimized?

Methodological Answer: The compound is commonly synthesized via Friedel-Crafts acylation, where 3,5-dimethylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization parameters include:

- Catalyst stoichiometry : Use 1.2–1.5 equivalents of AlCl₃ to ensure complete activation of the acyl chloride.

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent selection : Anhydrous dichloromethane or nitrobenzene enhances electrophilic substitution efficiency.

Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can HPLC methods be standardized for purity analysis of this compound?

Methodological Answer: A reverse-phase HPLC method using a C18 column (e.g., Zorbax Eclipse XDB-C18) is effective. Key parameters:

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer:

- NMR : Compare experimental H NMR peaks (e.g., aromatic protons at δ 6.8–7.2 ppm, acetyl group at δ 2.6 ppm) with literature data .

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular ion [M⁺] at m/z 148.2 (C₁₀H₁₂O) and fragmentation patterns (e.g., loss of COCH₃ at m/z 105) .

- IR Spectroscopy : Validate carbonyl stretch (~1680 cm⁻¹) and aromatic C-H bends (~830 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood.

- Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite. Dispose as hazardous organic waste .

Advanced Research Questions

Q. How can conflicting NMR data for derivatives be resolved?

Methodological Answer: Discrepancies in H NMR shifts (e.g., para-substituted analogs) arise from solvent polarity or hydrogen bonding. Mitigation strategies:

Q. What methodologies are suitable for studying ligand-binding interactions involving this compound?

Methodological Answer: Fluorescence quenching assays using 1-NPN (1-naphthylphenylamine) as a probe:

Q. How can thermal stability be assessed under varying conditions?

Methodological Answer: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer: Substituent effects (e.g., methoxy vs. nitro groups) alter electron density on the aromatic ring:

- Electron-donating groups (e.g., -OCH₃): Activate the ring toward electrophilic substitution (e.g., nitration).

- Electron-withdrawing groups (e.g., -NO₂): Enhance stability in nucleophilic acyl substitutions.

Validate via Hammett plots using σpara values and kinetic studies .

Q. What strategies optimize yield in multi-step syntheses of analogs?

Methodological Answer:

- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection during Friedel-Crafts steps.

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation of acetyl intermediates.

- Parallel Synthesis : Employ robotic liquid handlers to vary reaction conditions (temperature, solvent) systematically .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LogP values?

Methodological Answer: LogP variations (e.g., 2.46 in vs. 2.8 in other studies) arise from measurement techniques:

Q. Why do melting points vary across literature sources?

Methodological Answer: Impurities (e.g., residual solvents or isomers) lower melting points. Mitigation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.